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  • Product: 3-methyl-2,1-benzoxazole-6-carbaldehyde
  • CAS: 1784382-48-4

Core Science & Biosynthesis

Foundational

3-methyl-2,1-benzoxazole-6-carbaldehyde IUPAC name and structure

This is an in-depth technical guide on 3-methyl-2,1-benzoxazole-6-carbaldehyde , a specialized heterocyclic intermediate. This document is structured to support researchers in the synthesis, characterization, and applica...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-methyl-2,1-benzoxazole-6-carbaldehyde , a specialized heterocyclic intermediate. This document is structured to support researchers in the synthesis, characterization, and application of this scaffold in medicinal chemistry.

Scaffold Analysis, Synthetic Protocols, and Pharmacological Utility

Structural Identity & Nomenclature

Target Molecule: 3-methyl-2,1-benzoxazole-6-carbaldehyde IUPAC Name: 3-methyl-2,1-benzoxazole-6-carbaldehyde Common Name: 6-formyl-3-methylanthranil Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol [1]

Isomeric Distinction (Critical)

The term "benzoxazole" is often ambiguous in casual nomenclature. It is imperative to distinguish the 2,1-benzoxazole (anthranil) core from its isomers to avoid synthetic dead-ends.

  • 2,1-Benzoxazole (Anthranil): N and O are adjacent, with Oxygen at position 1 and Nitrogen at position 2.[1] The benzene ring is fused at the [c] face (carbons 3 and 4 of the heterocycle). This is the target core.

  • 1,2-Benzisoxazole: N and O are adjacent, but Oxygen is at position 1 and Nitrogen at position 2, fused such that the heteroatoms are adjacent to the benzene ring in the reverse order of anthranil.[1]

  • 1,3-Benzoxazole: N and O are separated by a carbon at position 2.[1]

Numbering of the Target: In 3-methyl-2,1-benzoxazole-6-carbaldehyde:

  • Position 1 (O) & 2 (N): Heteroatoms.[2]

  • Position 3: Carbon in the isoxazole ring (bearing the Methyl group).[2]

  • Position 6: Carbon in the benzene ring (bearing the Aldehyde group).[2]

  • Note: Position 6 is para to the bridgehead carbon 3a (relative to the fusion) and meta to the bridgehead carbon 7a.[2]

Predicted Physical Properties[1]
  • Appearance: Pale yellow to orange solid (Anthranils are often colored due to conjugation).[1][2]

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) in air.[2] The 2,1-benzoxazole ring is sensitive to strong bases and reducing agents (cleavage of the N-O bond).[1]

Synthetic Strategy (Retrosynthesis)

The most robust route to 3-substituted 2,1-benzoxazoles is the reductive cyclization of o-nitroacylbenzenes .[1] For the target molecule, the required precursor is 4-acetyl-3-nitrobenzaldehyde .[1]

Retrosynthetic Logic
  • Ring Closure: The N-O bond is formed via nucleophilic attack of the nitro group oxygen (or a reduced nitroso intermediate) onto the carbonyl carbon of the ortho-acetyl group.[2]

  • Precursor Selection: To achieve the 3-methyl substituent, the ortho-group must be an acetyl (–COCH₃).[1][2] To achieve the 6-formyl group, the benzene ring must bear an aldehyde para to the acetyl group.[1]

  • Precursor Synthesis: 4-acetyl-3-nitrobenzaldehyde can be accessed from 4-bromo-3-nitrobenzaldehyde via Stille coupling (to install the acetyl) or from 4-methylacetophenone via nitration and oxidation (though oxidation selectivity is poor).[1]

Visualization: Retrosynthetic Pathway[1]

Retrosynthesis Target 3-methyl-2,1-benzoxazole- 6-carbaldehyde Precursor 4-acetyl-3-nitrobenzaldehyde Target->Precursor Reductive Cyclization (SnCl2 / HCl) StartMaterial 4-bromo-3-nitrobenzaldehyde Precursor->StartMaterial Stille Coupling (Tributyl(1-ethoxyvinyl)tin) caption Figure 1: Retrosynthetic analysis for the target anthranil derivative.

Experimental Protocols

Protocol A: Synthesis of Precursor (4-acetyl-3-nitrobenzaldehyde)

Rationale: Direct nitration of 4-acetylbenzaldehyde is risky due to oxidation/side reactions.[1][2] A palladium-catalyzed coupling on the bromo-nitro scaffold is more reliable.[1][2]

Reagents:

  • 4-bromo-3-nitrobenzaldehyde (1.0 equiv)[1]

  • Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Toluene (anhydrous)

  • HCl (2N)

Step-by-Step:

  • Coupling: In a flame-dried Schlenk flask, dissolve 4-bromo-3-nitrobenzaldehyde (10 mmol) in dry toluene (50 mL). Add Tributyl(1-ethoxyvinyl)tin (11 mmol) and degas with Argon for 15 min.

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mmol) and heat the mixture to reflux (110°C) for 12 hours under Argon.

  • Hydrolysis: Cool to room temperature. Add HCl (2N, 20 mL) and stir vigorously for 2 hours. Mechanism: The enol ether intermediate hydrolyzes to the ketone (acetyl group).[1]

  • Workup: Dilute with EtOAc, wash with KF (aq) to remove tin residues (forms insoluble Bu₃SnF), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Cyclization to Target

Rationale: SnCl₂ is the standard reagent for anthranil synthesis (Baeyer-Drewson type cyclization).[2] It selectively reduces the nitro group to a nitroso/hydroxylamine species which cyclizes onto the ketone before full reduction to amine occurs.[1][2]

Reagents:

  • 4-acetyl-3-nitrobenzaldehyde (1.0 equiv)[1]

  • SnCl₂[2]·2H₂O (3.5 equiv)

  • Ethanol / HCl (conc.)[1][2] solvent system

Step-by-Step:

  • Dissolution: Dissolve 4-acetyl-3-nitrobenzaldehyde (5 mmol) in Ethanol (20 mL).

  • Reduction: Add a solution of SnCl₂·2H₂O (17.5 mmol) in conc. HCl (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC.[1][2] The formation of the anthranil is usually rapid (1–4 hours).[2] Note: Do not heat excessively, or the N-O bond may cleave.[1]

  • Quench: Pour into ice water. Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1][2]

  • Extraction: Extract with DCM (3 x 30 mL). The product is in the organic layer.[1][2]

  • Purification: Silica gel chromatography. The aldehyde makes the product moderately polar.[1][2]

    • Validation: Check IR for disappearance of NO₂ stretches (1530/1350 cm⁻¹) and retention of Aldehyde C=O (~1690 cm⁻¹).[2]

Reactivity Profile & Medicinal Chemistry Utility[3]

The 3-methyl-2,1-benzoxazole-6-carbaldehyde scaffold is a "masked" reactive intermediate.[1]

The "Masked" 2-Acylaniline

The N-O bond in the 2,1-benzoxazole ring is weak (approx. 50-60 kcal/mol). Under reducing conditions (H₂/Pd) or nucleophilic attack, the ring opens to form 2-acetyl-4-formylaniline derivatives. This allows the scaffold to act as a latent 1,3-dipole or a precursor for quinolines.[1]

Pathway: Ring Expansion to Quinolines

One of the most valuable applications of 2,1-benzoxazoles is their rearrangement to quinolines or quinolinones.[1]

  • Reaction: Treatment with bases or specific nucleophiles.[1][2][3]

  • Mechanism: Ring opening to the nitroso-ketone intermediate

    
     recyclization.[1][2]
    
  • Application: Synthesis of kinase inhibitors where the quinoline core is required but difficult to substitute at the 3-position.[1][2]

Functionalization of the Aldehyde (C6)

The C6-aldehyde is a versatile handle for diversifying the library:

  • Reductive Amination: Reaction with morpholine/piperazine to improve solubility.[1][2]

  • Wittig Reaction: Extension of the carbon chain.[1][2]

  • Knoevenagel Condensation: Formation of acrylonitrile derivatives (Michael acceptors).[1][2]

Visualization: Reactivity Logic

Reactivity Anthranil 3-methyl-2,1-benzoxazole- 6-carbaldehyde RingOpen Ring Opening (H2/Pd or Base) Anthranil->RingOpen Reduction Quinoline Rearrangement to Quinolines/Quinolinones Anthranil->Quinoline Heat / Nucleophiles AldehydeChem Reductive Amination (C6 Functionalization) Anthranil->AldehydeChem R-NH2 / NaBH(OAc)3 caption Figure 2: Divergent reactivity pathways for the scaffold.

Safety & Handling

  • Allergen Warning: Anthranil derivatives can be sensitizers.[1][2] Handle in a fume hood.

  • Explosion Hazard: While 2,1-benzoxazoles are generally stable, the synthesis involves nitro compounds and tin reagents.[1] Standard precautions for energetic precursors apply.

  • Storage: Store under inert atmosphere (Argon) at -20°C to prevent oxidation of the aldehyde.

References

  • IUPAC Nomenclature of Fused Ring Systems

    • Source: IUPAC.[1][4][5][6][7] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.

    • Link:

  • Synthesis of 2,1-Benzoxazoles (Anthranils)

    • Title: Reductive Cyclization of o-Nitro-substituted Acylbenzenes.[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Standard Baeyer-Drewson and SnCl2 reduction protocols.[1][2]

    • Link: [J. Org.[2][8] Chem. Search (ACS)]([Link]2]

  • Reactivity of Anthranils (Review)

    • Title: The Chemistry of Anthranils.[1][2][9]

    • Source:Advances in Heterocyclic Chemistry.
    • Context: Detailed mechanisms on ring opening and rearrangements to quinolines.
    • Link:

  • Stille Coupling for Acetophenone Synthesis

    • Title: Palladium-catalyzed coupling of vinyl tin reagents.[1][2]

    • Source:Organic Reactions.[1][2][3][10][11]

    • Link:

Sources

Exploratory

Technical Profile: 3-Methyl-2,1-benzoxazole-6-carbaldehyde

The following technical guide details the chemical identity, synthesis, and application profile of 3-methyl-2,1-benzoxazole-6-carbaldehyde . This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application profile of 3-methyl-2,1-benzoxazole-6-carbaldehyde . This document is structured for researchers and drug development professionals requiring high-integrity data for experimental planning.

[1][2]

Executive Summary & Identification

3-methyl-2,1-benzoxazole-6-carbaldehyde (also known as 3-methylanthranil-6-carbaldehyde ) is a bicyclic heteroaromatic aldehyde used primarily as a scaffold in medicinal chemistry. It belongs to the 2,1-benzoxazole (anthranil) class, which is structurally distinct from the more common 1,2-benzisoxazole isomer. The compound serves as a critical intermediate for synthesizing bioactive agents, including antitumor and antimicrobial drugs, due to the reactivity of its aldehyde handle and the inherent biological activity of the anthranil core.

Core Identity Matrix
ParameterDetail
CAS Number 1784382-48-4
IUPAC Name 3-methyl-2,1-benzoxazole-6-carbaldehyde
Synonyms 3-methylbenzo[c]isoxazole-6-carbaldehyde; 6-formyl-3-methylanthranil
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
SMILES CC1=NOC2=C1C=CC(C=O)=C2
InChIKey DBDUMFDDXMUMEK-UHFFFAOYSA-N
Appearance Pale yellow to orange solid (typical for anthranils)

Structural Analysis & Isomerism

It is imperative to distinguish this compound from its isomers to avoid synthetic errors. The 2,1-benzoxazole (anthranil) system features a fused benzene and isoxazole ring where the oxygen is attached to the benzene ring at the bridgehead, and the nitrogen is adjacent to it.

  • Target Compound (2,1-isomer): 3-methyl-2,1-benzoxazole-6-carbaldehyde (CAS 1784382-48-4).[1]

  • Common Isomer (1,2-isomer): 3-methyl-1,2-benzisoxazole-6-carbaldehyde (CAS 1508191-80-7).

The 2,1-benzoxazole core is often described as an "internal cyclic nitrone," contributing to its unique reactivity, including susceptibility to ring expansion reactions which are not present in the 1,2-isomer.

IsomerComparison cluster_0 Target Compound (Anthranil) cluster_1 Isomer (Benzisoxazole) Target 3-methyl-2,1-benzoxazole (CAS 1784382-48-4) N-O Bond: N(2)-O(1) Isomer 3-methyl-1,2-benzisoxazole (CAS 1508191-80-7) O-N Bond: O(1)-N(2) Precursor Precursor Specificity Precursor->Target From 2-Nitroacetophenone Precursor->Isomer From 2-Hydroxyacetophenone oxime

Caption: Structural divergence between 2,1-benzoxazole and 1,2-benzisoxazole based on synthetic origin.

Synthesis & Production Protocols

The synthesis of 6-substituted 3-methyl-2,1-benzoxazoles typically proceeds via the reductive cyclization of 2-nitroacetophenone derivatives. For the 6-carbaldehyde, a robust stepwise approach is recommended to ensure regioselectivity and yield.

Primary Pathway: Reductive Cyclization via Halogenated Intermediate

Direct synthesis from 4-formyl-2-nitroacetophenone can be challenging due to the lability of the aldehyde during reduction. A more reliable route involves synthesizing the 6-bromo derivative followed by formylation.

Step 1: Nitration of 4-Bromoacetophenone
  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Conditions: -10°C to 0°C.

  • Product: 4-bromo-2-nitroacetophenone.

  • Mechanism: Electrophilic aromatic substitution. The acetyl group directs meta, but the bulky/deactivating nature favors the position ortho to the acetyl group (and meta to the bromo) less than the position ortho to the bromo? Correction: Acetyl is meta-directing; Bromo is ortho/para-directing. The position 2 (ortho to Acetyl, meta to Bromo) is electronically disfavored. However, nitration of 4-bromoacetophenone typically yields 4-bromo-3-nitroacetophenone (major) and 4-bromo-2-nitroacetophenone (minor). Separation is required.

    • Alternative Precursor:2-Amino-4-bromoacetophenone (via oxidative cyclization) may be cleaner.

    • Preferred Industrial Precursor:2-Nitro-4-methylacetophenone . Oxidation of the methyl group after cyclization is viable.

Recommended Protocol (From 2-Nitro-4-methylacetophenone)

This route avoids isomer separation issues and protects the aldehyde oxidation state.

  • Cyclization:

    • Substrate: 2-nitro-4-methylacetophenone.

    • Reagents: SnCl₂·2H₂O (Stannous Chloride) in Ethanol/HCl or Fe/Acetic Acid.

    • Conditions: Reflux, 2-4 hours.

    • Mechanism: Reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, which attacks the ketone carbonyl, followed by dehydration to close the isoxazole ring.

    • Intermediate: 3,6-dimethyl-2,1-benzoxazole .

  • Functionalization (Benzylic Oxidation):

    • Reagents: SeO₂ (Selenium Dioxide) in Dioxane/Water or NBS/AIBN followed by Kornblum oxidation.

    • Conditions: Reflux.[2][3][4][5]

    • Target: 3-methyl-2,1-benzoxazole-6-carbaldehyde .

    • Note: Selective oxidation of the 6-methyl over the 3-methyl is achieved because the 3-methyl group is part of the heteroaromatic system and has different acidity/reactivity compared to the benzylic 6-methyl.

SynthesisPathway Start 2-Nitro-4-methylacetophenone (Precursor) Step1 Reduction (SnCl2 / HCl) (-NHOH Intermediate) Start->Step1 Inter 3,6-Dimethyl-2,1-benzoxazole (Stable Intermediate) Step1->Inter Cyclization (-H2O) Step2 Regioselective Oxidation (SeO2 or NBS/DMSO) Inter->Step2 Final 3-methyl-2,1-benzoxazole-6-carbaldehyde (CAS 1784382-48-4) Step2->Final Aldehyde Formation

Caption: Stepwise synthesis via reductive cyclization and selective oxidation.

Reactivity & Applications

The 6-carbaldehyde functionality transforms the stable anthranil core into a versatile "privileged scaffold" for drug discovery.

Key Reaction Channels
Reaction TypeReagent/ConditionOutcomeApplication
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary/Tertiary AminesLibrary generation for SAR studies.
Knoevenagel Condensation Malononitrile, PiperidineVinyl NitrilesFluorescent probes and dyes.
Ring Expansion Acetylenic Esters, HeatQuinolinesConversion of anthranil to quinoline scaffolds (drug synthesis).
Therapeutic Potential[6][9][10]
  • Antitumor Agents: Anthranil derivatives act as bioisosteres for quinolines, often exhibiting DNA intercalation properties.

  • Antimicrobials: The 2,1-benzoxazole core has demonstrated efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, handle as a standard functionalized heteroaromatic.

  • Hazards: Potential skin/eye irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Stability: The 2,1-benzoxazole ring is stable under neutral/acidic conditions but may degrade or ring-open in strong alkali.

References

  • PubChem. 3-methyl-2,1-benzoxazole-6-carbaldehyde (Compound). National Library of Medicine. Available at: [Link]

  • Wierda, et al.Synthesis of 2,1-Benzisoxazoles (Anthranils). Journal of Organic Chemistry. (General reference for anthranil synthesis methodology).

Sources

Foundational

Technical Whitepaper: Evolution and Utility of 3-Methyl-2,1-Benzoxazole-6-Carbaldehyde

The following technical guide details the discovery, synthesis, and chemical utility of 3-methyl-2,1-benzoxazole-6-carbaldehyde , a specialized heterocyclic intermediate. Executive Summary 3-methyl-2,1-benzoxazole-6-carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical utility of 3-methyl-2,1-benzoxazole-6-carbaldehyde , a specialized heterocyclic intermediate.

Executive Summary

3-methyl-2,1-benzoxazole-6-carbaldehyde (CAS: 1784382-48-4), also known as 6-formyl-3-methylanthranil , represents a critical "masked" synthon in modern heterocyclic chemistry. Unlike its structural isomer 1,2-benzisoxazole (found in antipsychotics like Risperidone), the 2,1-benzoxazole (anthranil) core is thermodynamically less stable and highly reactive. This instability is its primary feature: it serves as a high-energy precursor for the diversity-oriented synthesis of quinolines , acridines , and benzodiazepines —scaffolds ubiquitous in kinase inhibitors and anticancer therapeutics.

This guide explores the compound's genesis from the broader history of anthranil chemistry, its mechanistic role as a 1,3-dipole equivalent, and the protocols for its synthesis and transformation.

Historical Genesis: The Anthranil Legacy

The history of 3-methyl-2,1-benzoxazole-6-carbaldehyde is inextricably linked to the discovery of the anthranil ring system.

  • 1882 (The Discovery): The parent system, 2,1-benzisoxazole, was first synthesized by Paul Friedländer and R. Henriques . They obtained it by the reductive cyclization of o-nitrobenzaldehyde, establishing the reductive cyclization route that remains the standard today.

  • The "Linchpin" Era: For decades, anthranils were chemical curiosities. However, in the late 20th and early 21st centuries, they experienced a renaissance as "atom-economic" intermediates. The introduction of the 6-carbaldehyde functionality allowed medicinal chemists to attach this reactive core to diverse pharmacophores via reductive amination or Knoevenagel condensation before triggering the ring-opening rearrangement.

Synthetic Architecture

The synthesis of 3-methyl-2,1-benzoxazole-6-carbaldehyde relies on the reductive cyclization of o-nitroacetophenone derivatives. The presence of the aldehyde at the C6 position requires careful protection strategies or selective oxidation.

Retrosynthetic Analysis

The target compound is disconnected to 2-nitro-4-formylacetophenone .

  • Precursor: 2-nitro-4-methylacetophenone.

  • Transformation: Selective oxidation of the benzylic methyl group (C4) in the presence of the acetyl group (C1), followed by nitro reduction.

Core Synthesis Protocol (Reductive Cyclization)

Note: Anthranils are sensitive to strong acids and bases which can trigger premature ring opening.

Step 1: Precursor Preparation Nitration of 4-methylacetophenone yields 2-nitro-4-methylacetophenone. The methyl group is then oxidized (e.g., via radical bromination followed by Sommelet reaction or hydrolysis) to the aldehyde prior to cyclization, or protected as an acetal.

Step 2: Reductive Cyclization (The Friedländer Method) The nitro group is partially reduced to a hydroxylamine intermediate, which spontaneously cyclizes onto the adjacent acetyl carbonyl.

Reaction Scheme (DOT Visualization):

Synthesis Precursor 2-Nitro-4-formylacetophenone Intermediate [Hydroxylamine Intermediate] Precursor->Intermediate Partial Reduction Reagent SnCl2 / HCl or Fe / AcOH Reagent->Precursor Catalyst Product 3-Methyl-2,1-benzoxazole- 6-carbaldehyde Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Reductive cyclization pathway for anthranil synthesis.

Mechanistic Insights & Reactivity

The value of 3-methyl-2,1-benzoxazole-6-carbaldehyde lies in its ability to act as a masked o-aminophenyl ketone .

The "Kinase Inhibitor" Rearrangement

Upon treatment with active methylene compounds (e.g., acetylacetone) or under transition metal catalysis (Cu, Rh), the anthranil ring opens and rearranges to form a quinoline . This is a powerful method to build 3,6-disubstituted quinolines, a scaffold found in drugs like Cabozantinib (VEGFR2 inhibitor).

Mechanism:

  • N-O Bond Cleavage: The weak N-O bond breaks (often reductively or thermally), generating an o-acyl nitrene or aniline intermediate.

  • Condensation: The revealed amine reacts with an external electrophile.

  • Recyclization: A new 6-membered pyridine ring is formed, fusing to the benzene.

Rearrangement Anthranil 3-Methyl-2,1-benzoxazole (Anthranil) Transition Ring Opening (N-O Cleavage) Anthranil->Transition Heat / Catalyst ActiveMethylene Acetylacetone (Active Methylene) ActiveMethylene->Transition Quinoline 3-Acetyl-2,4-dimethylquinoline Transition->Quinoline Recyclization (-H2O)

Figure 2: Rearrangement of the anthranil core into a pharmacologically active quinoline scaffold.

Experimental Protocol: Standardized Synthesis

This protocol describes the general reduction method adapted for aldehyde-containing anthranils.

Materials:

  • 2-Nitro-4-(dimethoxymethyl)acetophenone (Aldehyde protected as acetal)

  • Tin(II) Chloride Dihydrate (

    
    )
    
  • Methanol / HCl

Procedure:

  • Dissolution: Dissolve 10 mmol of the nitro-acetal in 50 mL of methanol.

  • Reduction: Add 30 mmol of

    
     slowly at 
    
    
    
    .
  • Cyclization: Stir at room temperature for 3 hours. The acidic conditions will simultaneously deprotect the acetal to the aldehyde and promote cyclization.

  • Workup: Neutralize carefully with saturated

    
     (avoiding strong base which degrades the anthranil). Extract with ethyl acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). Anthranils are often light-sensitive; store in amber vials.

Data Validation (Expected):

  • IR: Characteristic

    
     band at ~1640 
    
    
    
    (anthranil ring) and
    
    
    at ~1690
    
    
    (aldehyde).
  • 1H NMR: The C3-Methyl group appears as a singlet at

    
     ppm. The aldehyde proton appears at 
    
    
    
    ppm.

Pharmaceutical Applications

The 6-carbaldehyde moiety allows this scaffold to serve as a "diversity node" in library synthesis:

  • Schiff Base Formation: Reaction with primary amines creates imines, which can be reduced to amines or reacted with cyanide (Strecker synthesis).

  • Fragment-Based Drug Discovery (FBDD): The anthranil core is a bioisostere for indole but with distinct hydrogen bond acceptor properties.

  • Specific Targets: Derivatives are explored as Hsp90 inhibitors and anti-inflammatory agents (inhibiting COX/LOX pathways).

References

  • Friedländer, P., & Henriques, R. (1882). Über das Anthranil. Berichte der deutschen chemischen Gesellschaft, 15(2), 2105–2110. Link

  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranil. Current Organic Chemistry, 10(16), 2091–2126. Link

  • PubChemLite. (2025).[1] 3-methyl-2,1-benzoxazole-6-carbaldehyde (CAS 1784382-48-4). Link

  • Kurth, M. J., et al. (2012).[2] Davis–Beirut Reaction: Diverse Indazoles from o-Nitrobenzaldehydes. Journal of Organic Chemistry, 77(16), 6855–6865. (Contextual reference for nitro-aldehyde cyclizations). Link

Sources

Exploratory

A Strategic Blueprint for the Preliminary Biological Evaluation of 3-methyl-2,1-benzoxazole-6-carbaldehyde

Foreword: Unveiling the Potential of a Novel Benzisoxazole Derivative The 2,1-benzisoxazole framework is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Derivatives of th...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Benzisoxazole Derivative

The 2,1-benzisoxazole framework is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Derivatives of this core structure are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a methyl and a carbaldehyde group at the 3- and 6-positions, respectively, of the benzisoxazole ring system in 3-methyl-2,1-benzoxazole-6-carbaldehyde presents a novel chemical entity with unexplored biological potential. This guide delineates a comprehensive and logical workflow for the preliminary in vitro biological screening of this compound. Our approach is grounded in established, robust methodologies designed to efficiently probe for cytotoxic, antimicrobial, and antioxidant activities, thereby providing a foundational dataset to guide future drug development endeavors.

The Rationale for a Tri-Modal Screening Approach

Given the diverse bioactivities associated with the benzisoxazole and the isomeric benzoxazole nucleus, a multi-pronged preliminary screening strategy is judicious.[3][4][5][6][7][8] This initial evaluation is structured around three central pillars of bioactivity that are frequently associated with this class of compounds:

  • Cytotoxicity: A fundamental starting point in drug discovery is to assess the effect of a novel compound on cell viability.[9][10][11] Many benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12] Therefore, screening for cytotoxicity against a panel of cancer cell lines is a logical first step.

  • Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents.[13][14][15][16] Benzoxazole derivatives have been reported to possess significant antibacterial and antifungal properties, making this an essential area of investigation for our target compound.[12][17][18][19]

  • Antioxidant Potential: Oxidative stress is implicated in a multitude of pathological conditions. Compounds capable of scavenging free radicals are of significant therapeutic interest.[20] The antioxidant activity of benzoxazole derivatives has been previously reported, justifying the inclusion of an antioxidant assay in our preliminary screening cascade.[3]

This integrated approach will provide a holistic initial assessment of the compound's biological profile, enabling a data-driven decision on its potential for further, more specialized investigation.

Experimental Workflow for Preliminary Biological Screening

The following diagram illustrates the proposed sequential workflow for the biological evaluation of 3-methyl-2,1-benzoxazole-6-carbaldehyde.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Activity Screening cluster_2 Phase 3: Antioxidant Potential Assessment A Compound Preparation (3-methyl-2,1-benzoxazole-6-carbaldehyde) Stock Solution in DMSO B MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HepG2) A->B Serial Dilutions D Broth Microdilution Assay (Gram-positive & Gram-negative bacteria, Fungi) A->D Test Compound F DPPH Radical Scavenging Assay A->F Test Compound C Determination of IC50 Values B->C Data Analysis E Determination of Minimum Inhibitory Concentration (MIC) D->E Incubation & Observation G Determination of EC50 Values F->G Spectrophotometric Measurement

Caption: High-level workflow for the tri-modal biological screening of the target compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that serves as a robust indicator of cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[21][22]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[22]

  • Compound Treatment: A stock solution of 3-methyl-2,1-benzoxazole-6-carbaldehyde is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions and incubated for 48 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[21]

Antimicrobial Activity Screening: Broth Microdilution Method

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][23]

Methodology:

  • Microorganism Preparation: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are cultured to the mid-logarithmic phase and diluted to a standardized inoculum density (approximately 5 x 10^5 CFU/mL).[12]

  • Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[24] The method is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.[25]

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of the test compound is prepared in a suitable solvent.

  • Assay Procedure: In a 96-well plate, serial dilutions of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared. Ascorbic acid or Trolox can be used as a positive control.[26]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[26]

Data Presentation

The quantitative data obtained from these screening assays should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of 3-methyl-2,1-benzoxazole-6-carbaldehyde

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HepG2 (Liver Cancer)
Doxorubicin (Positive Control)

Table 2: Antimicrobial Activity of 3-methyl-2,1-benzoxazole-6-carbaldehyde

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungus
Ciprofloxacin (Positive Control)-
Fluconazole (Positive Control)-

Table 3: Antioxidant Activity of 3-methyl-2,1-benzoxazole-6-carbaldehyde

AssayEC50 (µg/mL)
DPPH Radical Scavenging
Ascorbic Acid (Positive Control)

Conclusion

This technical guide provides a structured and scientifically grounded framework for the initial biological characterization of 3-methyl-2,1-benzoxazole-6-carbaldehyde. By systematically evaluating its cytotoxicity, antimicrobial, and antioxidant properties, researchers can efficiently generate a preliminary bioactivity profile. The results from this screening cascade will be instrumental in identifying any "hit" activities and will provide the empirical basis for subsequent, more focused investigations, including mechanism of action studies and lead optimization efforts. The adoption of these standardized and well-validated protocols ensures the generation of reproducible and reliable data, which is a cornerstone of the drug discovery process.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
  • Biological activity of benzoxazole deriv
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines. (2025). Benchchem.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC.
  • Methods of screening for antimicrobial compounds. (n.d.).
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2023).
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  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
  • The general structure of the 2,1-benzisoxazole derivatives that were... (n.d.).
  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. (n.d.). American Chemical Society.
  • (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. (n.d.).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. (2025). Arabian Journal of Chemistry.
  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS.
  • (PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. (n.d.).
  • Synthetic transformations and biological screening of benzoxazole derivatives: A review. (n.d.).
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.

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Protocols & Analytical Methods

Method

Strategic Synthesis of Schiff Bases Using 3-methyl-2,1-benzoxazole-6-carbaldehyde: Mechanisms, Protocols, and Characterization

An Application Guide for Researchers This document provides an in-depth guide for the synthesis and characterization of Schiff bases derived from 3-methyl-2,1-benzoxazole-6-carbaldehyde. The 2,1-benzoxazole scaffold, als...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides an in-depth guide for the synthesis and characterization of Schiff bases derived from 3-methyl-2,1-benzoxazole-6-carbaldehyde. The 2,1-benzoxazole scaffold, also known as anthranil, is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] The Schiff bases (or imines) formed from its carbaldehyde derivative are of significant interest due to their versatile applications as intermediates, ligands for metal complexes, and as biologically active agents themselves, exhibiting properties ranging from antimicrobial to anticancer.[4][5][6][7]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale behind the protocol. By understanding the "why," scientists can better troubleshoot reactions, adapt procedures to novel substrates, and ensure the synthesis of pure, well-characterized compounds.

The Underlying Chemistry: Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The reaction proceeds in two principal stages: the formation of a carbinolamine intermediate followed by its dehydration to the final imine product.

Causality in Catalysis: While the reaction can proceed without a catalyst, particularly with highly reactive primary amines, it is often sluggish.[8] The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is standard practice.[1][9][10] The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water).

Driving the Equilibrium: The reversibility of the reaction means that the presence of water can hydrolyze the Schiff base back to the starting aldehyde and amine.[11] To ensure a high yield, the reaction equilibrium must be shifted toward the product. This is typically achieved by refluxing the reaction mixture; the elevated temperature accelerates the reaction and the removal of the water formed, often as an azeotrope with the solvent (e.g., ethanol).

G cluster_0 Reaction Mechanism Reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) TS1 Nucleophilic Attack (Acid-Catalyzed) Reactants->TS1 H+ Intermediate Carbinolamine Intermediate [R-CH(OH)-NH-R'] TS1->Intermediate TS2 Dehydration (Acid-Catalyzed) Intermediate->TS2 H+ Products Schiff Base (R-CH=N-R') + Water (H2O) TS2->Products Products->TS2 H2O (Hydrolysis)

Fig 1. General mechanism of acid-catalyzed Schiff base formation.

Experimental Workflow: Synthesis, Purification, and Analysis

This section outlines a complete, self-validating workflow. The successful synthesis is not assumed but is confirmed through rigorous purification and multi-platform spectroscopic analysis.

G Start Reactants: 3-methyl-2,1-benzoxazole-6-carbaldehyde + Primary Amine Reaction Reaction Setup: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Reflux for 4-8 hours Start->Reaction Isolation Product Isolation: - Cool reaction mixture - Filter the precipitate - Wash with cold solvent Reaction->Isolation Purification Purification: Recrystallization from a suitable solvent (e.g., Ethanol, DMF) Isolation->Purification Characterization Structural Characterization Purification->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR NMR ¹H & ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Final Pure, Characterized Schiff Base FTIR->Final NMR->Final MS->Final

Fig 2. Comprehensive workflow for Schiff base synthesis and validation.
Protocol: Synthesis of a Representative Schiff Base

This protocol describes the reaction of 3-methyl-2,1-benzoxazole-6-carbaldehyde with 4-chloroaniline. It can be adapted for other primary amines.

Materials & Equipment:

  • 3-methyl-2,1-benzoxazole-6-carbaldehyde

  • 4-chloroaniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-methyl-2,1-benzoxazole-6-carbaldehyde in 25 mL of absolute ethanol.

  • To this solution, add a solution of 1.0 equivalent of the primary amine (e.g., 4-chloroaniline) dissolved in 20 mL of hot absolute ethanol.

  • Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with constant stirring.

  • Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product in a vacuum oven at 50-60°C.

Protocol: Purification by Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff bases.[12][13] The key is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Procedure:

  • Transfer the crude, dried Schiff base to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (ethanol is often a good starting point) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • For maximum recovery, place the flask in an ice bath for 20-30 minutes once it has reached room temperature.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Expert Insight on Purification: While recrystallization is generally sufficient, some Schiff bases can be prone to hydrolysis on acidic silica gel.[11][13] If column chromatography is necessary, using neutral alumina instead of silica gel is advisable to prevent decomposition of the product.[13]

Validation: Spectroscopic Characterization

Confirming the identity and purity of the final product is a critical step. The following table summarizes the key spectroscopic signatures that validate the formation of the Schiff base.

Technique Purpose Key Signature / Expected Observation
FT-IR Functional Group Analysis- Disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹). - Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). - Appearance of a strong C=N (imine) stretching band in the 1580-1650 cm⁻¹ region.[4][14][15]
¹H NMR Proton Environment Analysis- Disappearance of the aldehyde proton signal (R-CHO), typically a singlet around δ 9-10 ppm. - Appearance of a characteristic singlet for the azomethine proton (-CH=N-), usually found in the δ 8-9 ppm range.[4] - Signals corresponding to the aromatic protons of both starting materials will be present, often with shifted chemical values.
¹³C NMR Carbon Skeleton Analysis- Disappearance of the aldehyde carbonyl carbon signal (typically δ 190-200 ppm). - Appearance of the azomethine carbon signal (-CH=N-), usually in the δ 150-165 ppm region.[9][10]
Mass Spec. Molecular Weight Confirmation- The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[1][16]
Troubleshooting Common Issues
  • Persistent Aldehyde Peak in NMR: This indicates either an incomplete reaction or hydrolysis of the product.[11]

    • Solution: Increase the reaction time or temperature. Ensure all glassware and solvents are anhydrous. During work-up and purification, avoid excessive contact with water.[13]

  • Low Product Yield:

    • Solution: Ensure the water by-product is effectively removed by maintaining a steady reflux. Check the purity of starting materials. Optimize the cooling and precipitation step to avoid losing product that remains in the mother liquor.

Broader Significance and Applications

The successful synthesis of Schiff bases from 3-methyl-2,1-benzoxazole-6-carbaldehyde opens the door to numerous research avenues. These compounds are not merely synthetic curiosities; they are valuable precursors and active agents. Their applications include:

  • Coordination Chemistry: The imine nitrogen provides a soft donor site, making these compounds excellent ligands for forming stable complexes with various transition metals.[7][17]

  • Medicinal Chemistry: Heterocyclic Schiff bases are widely investigated for their significant biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[4][5][18][19]

  • Material Science: Schiff bases and their metal complexes have applications as catalysts, sensors, and in the development of novel materials with specific electronic or optical properties.[5][7]

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers are well-equipped to synthesize, purify, and characterize these valuable compounds for further investigation.

References

  • ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Online Discussion]. Available at: [Link]

  • Bănică, F., et al. (2022). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Available at: [Link]

  • El-Sherbiny, M. A., et al. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. ACS Omega. Available at: [Link]

  • ResearchGate. (2024). How to purify Schiff base product? [Online Discussion]. Available at: [Link]

  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. International Journal of Nanoscience and Nanotechnology.
  • Shariff, S. N., et al. (2021). Schiff Base Complexes for Catalytic Application.
  • El-Sherbiny, M. A., et al. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. PMC. Available at: [Link]

  • John, B. (2025). A review of the diverse applications of novel Schiff bases and their metal complexes.
  • Saeed, A., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules. Available at: [Link]

  • ResearchGate. (2023). How to purify Schiff base? [Online Discussion]. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2,1-Benzisoxazoles. Available at: [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. International Journal of Multidisciplinary Research and Development.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Costa, F. T., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. Available at: [Link]

  • Kumar, S., et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
  • Al-Jibouri, M. N. A. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences.
  • Subasi, N. T. (2023). Overview of Schiff Bases. IntechOpen.
  • Malav, R., & Ray, S. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances.
  • Shaker, S. A., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive.
  • Sarafroz, M., et al. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Juthery, H. W. A., et al. (2021). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Ferreira, M. J., & Silva, A. F. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Available at: [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Inci, B., et al. (2023).
  • ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.

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Application

Antimicrobial Activity of 3-Methyl-2,1-Benzoxazole-6-Carbaldehyde Derivatives

Detailed Application Note & Protocol Executive Summary & Scientific Rationale The 2,1-benzoxazole (also known as anthranil ) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzox...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Executive Summary & Scientific Rationale

The 2,1-benzoxazole (also known as anthranil ) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzoxazole isomer due to its unique electronic distribution and lipophilicity profile. The specific derivative, 3-methyl-2,1-benzoxazole-6-carbaldehyde , serves as a critical pharmacophore "headgroup." The C6-aldehyde functionality acts as a versatile chemical handle, primarily for the generation of Schiff bases (imines) and hydrazones , which are historically validated for broad-spectrum antimicrobial efficacy.

Mechanistic Insight: Derivatives of this scaffold exert antimicrobial effects through two primary mechanisms:

  • DNA Gyrase Inhibition: The planar benzoxazole core mimics nucleobase structures, allowing intercalation into bacterial DNA or binding to the ATP-binding pocket of DNA gyrase (Topoisomerase II), effectively halting replication in Gram-negative bacteria (e.g., E. coli, P. aeruginosa).

  • Cell Membrane Disruption: The lipophilic nature of the 3-methyl group facilitates penetration through the peptidoglycan layer of Gram-positive bacteria (S. aureus, B. subtilis), while the Schiff base nitrogen (C=N) can chelate essential metal ions (Fe²⁺, Zn²⁺) required for bacterial enzyme function.

Chemical Protocol: Synthesis & Derivatization

Objective: To synthesize a library of Schiff base derivatives from the 3-methyl-2,1-benzoxazole-6-carbaldehyde core to optimize antimicrobial potency.

Workflow Visualization

SynthesisWorkflow Precursor Precursor: 3-methyl-2,1-benzoxazole -6-carbaldehyde Reaction Reflux: Ethanol/Methanol (2-6 Hours) Precursor->Reaction Amine Reagent: Substituted Aromatic Amine (Ar-NH2) Amine->Reaction Catalyst Catalyst: Glacial Acetic Acid (Trace) Catalyst->Reaction Purification Purification: Recrystallization (EtOH) Reaction->Purification Product Target: Schiff Base Derivative (Imine) Purification->Product

Caption: General synthetic pathway for generating antimicrobial Schiff base derivatives from the aldehyde scaffold.

Detailed Synthetic Procedure

Reagents:

  • Scaffold: 3-methyl-2,1-benzoxazole-6-carbaldehyde (1.0 eq)

  • Amine Partners: 4-fluoroaniline, 4-nitroaniline, isoniazid, or substituted hydrazides (1.0 - 1.2 eq). Note: Electron-withdrawing groups (F, NO2) on the amine typically enhance antimicrobial activity.

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Protocol:

  • Dissolution: Dissolve 0.01 mol of 3-methyl-2,1-benzoxazole-6-carbaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the selected primary amine (e.g., 4-fluoroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture under reflux (approx. 78°C for ethanol) for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice/water (approx. 100 mL).

  • Filtration: Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure crystals.

  • Validation: Confirm structure via FT-IR (Look for C=N stretch at 1600–1630 cm⁻¹) and ¹H-NMR (Azomethine proton singlet at δ 8.3–8.8 ppm).

Biological Protocol: Antimicrobial Evaluation

Objective: To quantitatively assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized derivatives.

Experimental Design Matrix
ParameterSpecificationRationale
Method Broth Microdilution (CLSI M07-A10)Gold standard for quantitative potency.
Gram(+) Strains S. aureus (ATCC 25923), B. subtilisTests efficacy against thick peptidoglycan walls.
Gram(-) Strains E. coli (ATCC 25922), P. aeruginosaTests efficacy against double membranes/efflux pumps.
Fungal Strain C. albicans (ATCC 10231)Assesses broad-spectrum antifungal potential.
Positive Control Ciprofloxacin (Bacteria), Fluconazole (Fungi)Validates assay performance.
Negative Control DMSO (Solvent)Ensures solvent is not toxic to cells.
Protocol: Broth Microdilution Assay

Materials:

  • 96-well sterile microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria; Sabouraud Dextrose Broth (SDB) for fungi.

  • 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Resazurin dye (optional, for visual readout).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve test compounds in DMSO to a final concentration of 1024 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland, then dilute 1:100 in MHB to achieve ~10⁶ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of compound stock to column 1.

    • Transfer 100 µL from column 1 to 2, mix, then 2 to 3, etc., discarding 100 µL from column 10.

    • Result: A concentration gradient from 1024 µg/mL down to 2 µg/mL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to all wells (except sterile control). Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours (Bacteria) or 25°C for 48 hours (Fungi).

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC .

    • Colorimetric: Add 20 µL Resazurin (0.015%). Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Biological Pathway Visualization

BioAssay Compound Synthesized Derivative Dilution Serial Dilution (1024 - 2 µg/mL) Compound->Dilution Inoculation Inoculation (10^6 CFU/mL) Dilution->Inoculation Incubation Incubation 37°C, 24h Inoculation->Incubation Readout Readout: Turbidity / Resazurin Incubation->Readout Result Determination: MIC Value Readout->Result

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Interpretation & SAR Insights

When analyzing results for 3-methyl-2,1-benzoxazole-6-carbaldehyde derivatives, use the following guide to interpret Structure-Activity Relationships (SAR):

MIC Value (µg/mL)ClassificationInterpretation
< 10 Potent High potential lead. Likely specific target binding (e.g., DNA Gyrase).
10 - 64 Moderate Active. May require structural optimization (e.g., increasing lipophilicity).
> 64 Weak/Inactive Poor membrane penetration or lack of target affinity.

Key SAR Trends:

  • Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO₂ on the phenyl ring of the Schiff base often increase potency by enhancing the lipophilicity and electronic affinity for the enzyme active site.

  • Hydroxyl Groups (-OH): An ortho-OH group on the Schiff base phenyl ring can facilitate metal chelation, significantly boosting activity against S. aureus.

  • Linker Length: Direct conjugation (Schiff base) is generally superior to extended linkers for this scaffold.

References

  • Arisoy, M. et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C.

  • Anusha, P. & Rao, J.V. (2014).[1] Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti-Microbial Agents. International Journal of Pharmacy and Biological Sciences.

  • Rakesh, K.P. et al. (2017).[2] Benzisoxazole: a privileged scaffold for medicinal chemistry.[2] MedChemComm.

  • Chaker, A. et al. (2020). Synthesis and biological evaluation of 3-substituted-2,1-benzisoxazole derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for 2,1-benzisoxazole activity).
  • Halilovic, N. et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Journal of the Serbian Chemical Society.

Sources

Method

anticancer potential of 3-methyl-2,1-benzoxazole-6-carbaldehyde analogues

Application Note: Preclinical Evaluation of 3-Methyl-2,1-Benzoxazole-6-Carbaldehyde Analogues as Potent Anticancer Agents Executive Summary & Strategic Rationale The 2,1-benzoxazole (anthranil) scaffold represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 3-Methyl-2,1-Benzoxazole-6-Carbaldehyde Analogues as Potent Anticancer Agents

Executive Summary & Strategic Rationale

The 2,1-benzoxazole (anthranil) scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere for indole and quinoline rings found in numerous chemotherapeutics. Unlike their 1,3-benzoxazole isomers, 2,1-benzoxazoles possess a unique electron distribution that facilitates specific binding to hydrophobic pockets in kinases and tubulin structures.

This guide focuses on the 3-methyl-2,1-benzoxazole-6-carbaldehyde core. The C6-aldehyde moiety serves as a critical "chemical handle," allowing for the rapid generation of diverse libraries (Schiff bases, hydrazones, and chalcones) via condensation reactions. These analogues have demonstrated potential in disrupting microtubule dynamics and inducing apoptosis in multidrug-resistant (MDR) cancer cell lines.

Key Application Areas:

  • Target: Microtubule destabilization and EGFR kinase inhibition.

  • Mechanism: Induction of G2/M phase arrest and caspase-mediated apoptosis.

  • Therapeutic Focus: Solid tumors (Breast MCF-7, Lung A549) and Leukemia (HL-60).

Chemical Synthesis & Library Generation

The core workflow involves the derivatization of the 6-carbaldehyde precursor. The high reactivity of the carbonyl group at the 6-position allows for high-yield condensation reactions under mild conditions.

Protocol 1: Synthesis of Schiff Base and Hydrazone Analogues

Objective: To synthesize a library of 6-substituted imine/hydrazone derivatives to explore Structure-Activity Relationships (SAR).

Reagents:

  • Precursor: 3-methyl-2,1-benzoxazole-6-carbaldehyde (1.0 eq).

  • Reactants: Substituted anilines (for Schiff bases) or hydrazides (for hydrazones) (1.0 – 1.2 eq).

  • Catalyst: Glacial Acetic Acid (catalytic amount).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-methyl-2,1-benzoxazole-6-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the appropriate amine or hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (50 mL).

    • The precipitate (product) usually forms immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF mixtures to ensure >98% purity (confirmed by HPLC).

Reaction Mechanism & Workflow:

SynthesisWorkflow Start 3-methyl-2,1-benzoxazole- 6-carbaldehyde Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack (EtOH, AcOH, Reflux) Reactant Substituted Amine/Hydrazide (R-NH2) Reactant->Intermediate Product Target Analogue (Schiff Base/Hydrazone) Intermediate->Product Dehydration (-H2O)

Figure 1: Synthetic pathway for the generation of 6-substituted analogues via condensation.

Biological Evaluation Protocols

To validate the anticancer potential, a tiered screening approach is required: Cytotoxicity (Tier 1) followed by Mechanistic Validation (Tier 2).

Protocol 2: In Vitro Cytotoxicity Screening (SRB/MTT Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for benzoxazoles as it measures cellular protein content, avoiding potential interference from the reduction of tetrazolium salts by the benzoxazole nitrogen.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

  • Control: Doxorubicin or Combretastatin A-4 (positive control).

  • Reagent: 0.4% (w/v) SRB in 1% acetic acid.

Procedure:

  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Treatment: Add analogues at varying concentrations (0.1, 1, 10, 50, 100 µM). Incubate for 48h.

  • Fixation: Fix cells with cold 50% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Add 100 µL SRB solution; incubate for 30 min at room temperature.

  • Washing: Wash 5x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm. Calculate IC50 using non-linear regression.

Data Presentation Template:

Compound IDR-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)Selectivity Index (SI)*
BZ-6a 4-F-Phenyl2.4 ± 0.23.1 ± 0.5> 10
BZ-6b 3,4,5-Trimethoxy0.8 ± 0.11.2 ± 0.3> 20
BZ-6c 4-NO2-Phenyl15.6 ± 1.218.2 ± 2.1< 2
Doxorubicin (Control)0.5 ± 0.10.4 ± 0.1N/A

Note: SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.

Mechanism of Action (MOA) Determination

Analogs containing the 3,4,5-trimethoxyphenyl moiety (resembling Combretastatin A-4) often act as Tubulin Polymerization Inhibitors.

Protocol 3: Tubulin Polymerization Assay

Objective: Determine if the analogue inhibits the assembly of tubulin into microtubules.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Reaction: Mix tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) with GTP (1 mM).

  • Treatment: Add test compound (5 µM) or Paclitaxel (stabilizer control) or Vinblastine (destabilizer control).

  • Monitoring: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins at 37°C.

  • Interpretation: A decrease in Vmax or final fluorescence compared to vehicle control indicates inhibition of polymerization.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm cell death mechanism.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Signaling Pathway Visualization:

MOA_Pathway Compound Benzoxazole Analogue (Intracellular) Tubulin Tubulin (Colchicine Binding Site) Compound->Tubulin Binds Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Triggers Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Signaling Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Mitochondrial Pathway Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action: Tubulin inhibition leading to apoptotic cascade.

References

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of 2,1-benzoxazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Penthala, R., et al. (2013). "Synthesis and anticancer activity of novel 3-methyl-2,1-benzoxazole analogues." European Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

Disclaimer: The protocols listed above are for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE. 2,1-benzoxazoles are potentially bioactive and should be handled as hazardous materials.

Sources

Application

Application Note: 3-Methyl-2,1-benzoxazole-6-carbaldehyde in Heterocyclic Synthesis

This guide details the application of 3-methyl-2,1-benzoxazole-6-carbaldehyde (also known as 6-formyl-3-methylanthranil) as a strategic building block in the synthesis of complex heterocyclic libraries. [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-methyl-2,1-benzoxazole-6-carbaldehyde (also known as 6-formyl-3-methylanthranil) as a strategic building block in the synthesis of complex heterocyclic libraries.

[1][2]

Executive Summary

3-methyl-2,1-benzoxazole-6-carbaldehyde (CAS: 1784382-48-4) represents a unique class of "dual-reactive" heterocyclic scaffolds. Unlike standard benzaldehydes, this compound integrates an electrophilic aldehyde handle with a labile 2,1-benzoxazole (anthranil) core. This duality allows researchers to perform orthogonal functionalizations:

  • C6-Aldehyde Condensations: Facile construction of Schiff bases, hydrazones, and subsequent cyclization to thiazolidinones or pyrazolines without disturbing the anthranil core.

  • Anthranil Ring Transformations: Under specific thermal or catalytic conditions, the 2,1-benzoxazole ring can undergo ring-opening rearrangements to yield quinolines or acridines, providing a pathway to diverse pharmacophores.

This guide provides optimized protocols for leveraging the aldehyde functionality to synthesize bioactive heterocycles, while preserving the integrity of the sensitive anthranil ring system.

Molecular Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 3-methyl-2,1-benzoxazole-6-carbaldehyde
CAS Number 1784382-48-4
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Core Structure Anthranil (2,1-benzoxazole) fused to a benzene ring
Key Functional Groups 1.[1][2] Aldehyde (C-6): High reactivity for nucleophilic addition.2. Isoxazole N-O Bond: Labile; susceptible to reductive cleavage or thermal rearrangement.3. C3-Methyl: Weakly acidic; potential for deprotonation (requires strong base).
Reactivity Flowchart

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

G cluster_legend Reaction Type Start 3-methyl-2,1-benzoxazole- 6-carbaldehyde Schiff Schiff Base / Imine (Intermediate) Start->Schiff Primary Amine EtOH, Reflux Hydrazone Hydrazone (Reaction with Hydrazine) Start->Hydrazone Hydrazine Hydrate Quinoline Quinoline-3-carboxylic Derivatives Start->Quinoline Active Methylene Base, Heat (Rearrangement) RingOpen 2-Amino-4-formylphenyl Ketones Start->RingOpen Reductive Cleavage (H2/Pd or Fe/HCl) Thiazole 4-Thiazolidinones (Cyclization with HS-CH2-COOH) Schiff->Thiazole Mercaptoacetic acid ZnCl2 (cat) Pyrazole Pyrazoline Derivatives (Cyclization) Hydrazone->Pyrazole Ethyl Acetoacetate or Vilsmeier-Haack key1 Aldehyde Condensation (Preserves Core) key2 Core Transformation (Ring Expansion)

Figure 1: Divergent synthetic pathways. The green path (Aldehyde condensation) is the primary focus of this guide for library generation.

Protocol 1: Synthesis of Schiff Bases (Imine Formation)

Objective: To functionalize the C6 position with diverse amines, creating a scaffold for further cyclization. Mechanism: Nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Materials
  • Reagent A: 3-methyl-2,1-benzoxazole-6-carbaldehyde (1.0 equiv)

  • Reagent B: Substituted Aniline or Primary Amine (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-methyl-2,1-benzoxazole-6-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the corresponding amine (e.g., 4-fluoroaniline, 2-aminopyridine).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, and a new, lower Rf imine spot should appear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50 g).

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Critical Note: Avoid strong acids or prolonged heating with strong bases at this stage, as the 2,1-benzoxazole ring is sensitive to hydrolytic ring opening under harsh conditions [1].

Protocol 2: Cyclization to 4-Thiazolidinones

Objective: To convert the Schiff base (from Protocol 1) into a bioactive 4-thiazolidinone ring, creating a linked bis-heterocyclic system. Context: Thiazolidinones are potent pharmacophores with antimicrobial and anti-inflammatory activity.

Materials
  • Substrate: Schiff base of 3-methyl-2,1-benzoxazole-6-carbaldehyde (1.0 equiv)

  • Reagent: Thioglycolic acid (Mercaptoacetic acid) (1.5 equiv)

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (0.1 equiv)

  • Solvent: Dry 1,4-Dioxane or DMF

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the Schiff base in 15 mL of dry 1,4-dioxane.

  • Activation: Add 0.1 mmol of anhydrous ZnCl₂. Stir for 10 minutes at room temperature.

  • Cyclization: Add 1.5 mmol of thioglycolic acid dropwise.

  • Reaction: Reflux the mixture at 100–110°C for 8–12 hours.

    • Mechanism: The sulfur attacks the imine carbon, followed by intramolecular nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl, releasing water.

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator).

  • Neutralization: Pour the residue into a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid.

  • Filtration: Filter the solid product, wash with water, and dry.

  • Validation: Confirm structure via IR Spectroscopy . Look for the disappearance of the imine C=N stretch (~1620 cm⁻¹) and the appearance of the thiazolidinone C=O stretch (~1690–1720 cm⁻¹) [2].

Advanced Application: Anthranil Ring Expansion

Objective: To utilize the 2,1-benzoxazole core as a precursor for quinoline derivatives. Mechanism: The "Polonovski-type" rearrangement or reaction with active methylenes. The N-O bond cleaves, and the nitrogen typically condenses with an adjacent carbon source to form a 6-membered pyridine ring fused to the benzene.

General Insight: While the aldehyde at C6 is the primary handle, the C3-methyl group and the N-O bond allow for ring expansion.

  • Reaction with Acetylenic Esters: Heating 3-methyl-2,1-benzoxazole derivatives with dimethyl acetylenedicarboxylate (DMAD) in xylene typically yields quinoline-3,4-dicarboxylates.

  • Impact of C6-Formyl: The electron-withdrawing nature of the aldehyde at C6 may deactivate the ring slightly towards electrophilic attack but stabilizes the intermediates in nucleophilic ring-opening scenarios.

Representative Data & Troubleshooting

Expected Yields (Protocol 1 & 2)
Reaction StepTypical YieldKey ChallengeSolution
Schiff Base Formation 75–90%Hydrolysis of imineUse anhydrous solvents; store in desiccator.
Thiazolidinone Cyclization 60–75%Incomplete cyclizationExtend reflux time; use Dean-Stark trap to remove water.
Anthranil Ring Stability N/ARing opening to 2-aminobenzoylAvoid pH < 3 or pH > 10 during workup.
Troubleshooting Guide
  • Problem: Low yield in Schiff base formation.

    • Cause: The aldehyde is deactivated or the amine is sterically hindered.

    • Fix: Switch solvent to Toluene and use a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium forward.

  • Problem: Appearance of a "red/orange" oil instead of solid product.

    • Cause: Polymerization or decomposition of the anthranil ring.

    • Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and reduce the reaction temperature by 10°C.

References

  • Wierenga, W. (1981). "The Chemistry of Anthranils (2,1-Benzisoxazoles)." Heterocyclic Chemistry. (General reactivity of the anthranil core).

  • Sarafroz, M., et al. (2020). "Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation." Oriental Journal of Chemistry, 36(4). (Protocol adaptation for benzoxazole Schiff bases).

  • PubChem. (2025). "Compound Summary: 3-methyl-2,1-benzoxazole-6-carbaldehyde." (Chemical structure and physical property verification).

  • Chakraborti, A. K., et al. (2015). "Method for direct coupling of carboxylic acids with 2-aminophenol."[3] (Background on benzoxazole synthesis methodologies). [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Method Refinement for 3-Methyl-2,1-Benzoxazole-6-Carbaldehyde

Case ID: ANTH-ALD-06 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Executive Summary You are analyzing 3-methyl-2,1-benzoxazole-6-carbaldehyde . This is no...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANTH-ALD-06 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

You are analyzing 3-methyl-2,1-benzoxazole-6-carbaldehyde . This is not a routine analysis. Unlike the stable 1,3-benzoxazole isomer, the 2,1-benzoxazole (anthranil) core is an isoxazole fused to a benzene ring. It possesses unique reactivity, including susceptibility to ring opening under nucleophilic attack or strong acidic conditions, and photochemical rearrangement. Furthermore, the aldehyde moiety at the C6 position introduces risks of oxidation and hemiacetal formation.

This guide refines your methodology to address three critical failure modes: pseudo-impurity formation (acetals), on-column degradation (ring opening), and isomeric resolution .

Part 1: Method Development Strategy (The "Why")

Q: Why is my purity calculation inconsistent when using standard methanol/water gradients?

A: You are likely generating artifacts in situ. The combination of the reactive C6-aldehyde and the electron-deficient anthranil ring creates a perfect storm for solvent interaction.

  • Hemiacetal Formation: In Methanol (MeOH), aldehydes exist in equilibrium with their hemiacetals. On a C18 column, these species often separate, appearing as "ghost peaks" or broad shoulders that distort integration.

  • Nucleophilic Attack: The 2,1-benzoxazole ring is less aromatic and more electrophilic than 1,3-benzoxazole. Primary alcohols (like MeOH) can attack the ring system under acidic conditions or elevated temperatures, leading to ring-opened impurities (anthranilic acid derivatives) [1, 2].

Recommendation: Switch to Acetonitrile (ACN) immediately. ACN is aprotic and will not form hemiacetals or attack the ring.

Q: My retention times drift, and peak shapes are poor. Should I increase the acid modifier?

A: Proceed with extreme caution. While 0.1% Trifluoroacetic acid (TFA) is standard for sharpening peaks, the 2,1-benzoxazole ring is acid-sensitive. Strong acids facilitate the N-O bond cleavage.

Recommendation:

  • Buffer: Use 0.1% Formic Acid (weaker acid) or 10 mM Ammonium Acetate (pH 5.0) . The slightly higher pH preserves the ring stability while still suppressing the ionization of residual silanols on the column.

  • Column Choice: If peak shape remains poor on C18, switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions with the benzoxazole core often provide superior selectivity and peak shape compared to hydrophobic interaction alone [3].
Part 2: Troubleshooting Guide

Issue 1: "Ghost Peaks" appearing in the chromatogram.

SymptomProbable CauseVerification StepCorrective Action
Peak M+32 or M+14 observed in LC-MSHemiacetal/Acetal Formation due to Methanol solvent.Check if peaks disappear when sample is dissolved in 100% ACN.Replace MeOH with ACN in both mobile phase and diluent.
New peaks appearing after 24h storageAldehyde Oxidation to carboxylic acid (M+16).Check sample vial headspace; check for white precipitate (acid is often less soluble).Purge vials with Argon/Nitrogen . Store at 4°C in amber vials.

Issue 2: Loss of Recovery (Area counts decreasing over time).

Q: My standard curve linearity is failing (


). Is the detector failing? 
A:  Unlikely. The analyte is likely degrading during the sequence.
  • Photochemical Instability: 2,1-benzoxazoles can rearrange to acridines or quinolines under UV light [4].

  • Thermal Instability: If your autosampler is not cooled, the aldehyde may be oxidizing, or the ring system rearranging.

Protocol Adjustment:

  • Enable autosampler cooling (4°C).

  • Use Amber glassware strictly.

  • Perform a "Stress Test": Inject the standard immediately after prep, then again after 4 hours in the dark vs. 4 hours in ambient light.

Issue 3: Co-elution of Isomers.

Q: I suspect contamination with 1,2-benzoxazole or regioisomers. How do I separate them? A: Standard C18 relies on hydrophobicity, which is similar for these isomers. You need "Shape Selectivity."

  • Solution: Use a Biphenyl or Pentafluorophenyl (PFP) column. These stationary phases interact with the specific electron distribution of the heterocyclic rings, often resolving structural isomers that co-elute on C18.

Part 3: Validated Analytical Protocol

Method ID: ANTH-06-PURITY (Refined)

1. Chromatographic Conditions

ParameterSettingRationale
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µmPhenyl phases offer

-selectivity for the benzoxazole ring.
Mobile Phase A Water + 0.1% Formic AcidMild acid avoids ring degradation.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents acetal formation.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°CLower temp minimizes thermal rearrangement.
Detection UV @ 254 nm (primary), 280 nm (secondary)254 nm typically captures the benzoxazole core transitions.
Injection Vol 5 - 10 µLPrevent column overload.

2. Gradient Profile

Time (min)% Mobile Phase B
0.05
15.095
20.095
20.15
25.05 (Re-equilibration)

3. Sample Preparation (Critical)

  • Weighing: Weigh ~5 mg of sample into an amber volumetric flask.

  • Diluent: Dissolve in 100% Acetonitrile . Do NOT use Methanol.[1]

  • Sonicate: Brief sonication (max 1 min) to ensure dissolution. Avoid heat buildup.

  • Filter: 0.22 µm PTFE filter (Nylon filters can bind aldehydes).

Part 4: Visualization of Logic & Degradation
Diagram 1: Method Refinement Decision Tree

This workflow illustrates the logical steps to validate the method, ensuring specificity against degradation products.

MethodRefinement Start Start: Method Development 3-methyl-2,1-benzoxazole-6-carbaldehyde SolventCheck Solvent Screening (MeOH vs ACN) Start->SolventCheck AcetalCheck Check for Acetals (Ghost Peaks/Shoulders) SolventCheck->AcetalCheck Initial run SelectACN Select Acetonitrile (ACN) (Prevents Hemiacetals) AcetalCheck->SelectACN Artifacts found StabilityCheck Stability Stress Test (Acid/Light/Heat) SelectACN->StabilityCheck RingOpening Ring Opening Detected? (Anthranilic Acid formation) StabilityCheck->RingOpening BufferOpt Optimize Buffer pH (Use 0.1% Formic or NH4OAc) RingOpening->BufferOpt Degradation seen with strong acid FinalMethod Final Validated Method (Phenyl-Hexyl / ACN / Amber Glass) RingOpening->FinalMethod No degradation BufferOpt->FinalMethod

Caption: Decision matrix for eliminating solvent-interaction artifacts and minimizing ring degradation during analysis.

Diagram 2: Degradation Pathways & Impurity Logic

Understanding these pathways is essential for identifying "unknown" peaks in your chromatogram.

DegradationPathways Analyte Analyte: 3-methyl-2,1-benzoxazole -6-carbaldehyde Oxidation Oxidation (Air/Peroxides) Analyte->Oxidation Nucleophile Nucleophilic Attack (MeOH/H2O + Acid) Analyte->Nucleophile Photolysis Photolysis (UV Light) Analyte->Photolysis Impurity_Acid Impurity A: Carboxylic Acid (RT < Analyte) Oxidation->Impurity_Acid +O Impurity_RingOpen Impurity B: Ring-Opened Amino-Ketone/Acid Nucleophile->Impurity_RingOpen Ring Cleavage Impurity_Rearrange Impurity C: Rearrangement Products (Quinolines/Acridines) Photolysis->Impurity_Rearrange Isomerization

Caption: Primary degradation pathways for 2,1-benzoxazole aldehydes. Impurities A, B, and C must be resolved from the main peak.

Part 5: FAQs (Field-Derived)

Q: Can I use GC-MS for purity analysis instead of HPLC? A: Not recommended. 2,1-benzoxazoles have lower thermal stability than their 1,3-isomers. The high temperatures of the GC injection port (250°C+) can induce thermal rearrangement (to quinolones) or ring cleavage, giving you a false purity profile. HPLC is the orthogonal method of choice [5].

Q: The peak is tailing significantly. Is it the column? A: It is likely the aldehyde interaction. Aldehydes can interact with residual silanols.

  • Fix: Ensure your column is "end-capped."

  • Fix: Increase buffer strength slightly (e.g., to 20 mM Ammonium Acetate) to mask silanols, but monitor backpressure.

Q: How do I store the reference standard? A: Solid state: -20°C, desiccated, under Argon. Solution state: Prepare fresh daily. Do not store solutions for >24 hours, even at 4°C, due to the high reactivity of the aldehyde group.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Chrom Tech, Inc. (2025).[3] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[3][4][5]Link

  • Beilstein Journals. (2012). Synthesis of 2,1-benzisoxazole-3(1H)-ones... (Discusses thermal/photo stability of 2,1-benzoxazole ring). Link

  • BenchChem. (2025).[6][7] Stability issues of the oxazole ring.[6][8] (General degradation mechanisms for oxazole/benzoxazole derivatives). Link

Sources

Reference Data & Comparative Studies

Validation

biological activity of 3-methyl-2,1-benzoxazole-6-carbaldehyde vs. known inhibitors

This guide provides an in-depth technical analysis of 3-methyl-2,1-benzoxazole-6-carbaldehyde (also known as 3-methylanthranil-6-carbaldehyde ), focusing on its role as a critical pharmacophore precursor in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-methyl-2,1-benzoxazole-6-carbaldehyde (also known as 3-methylanthranil-6-carbaldehyde ), focusing on its role as a critical pharmacophore precursor in the synthesis of bioactive inhibitors.

Executive Summary

3-methyl-2,1-benzoxazole-6-carbaldehyde is a specialized heterocyclic building block belonging to the anthranil (2,1-benzoxazole) class. Unlike its isomer 1,2-benzoxazole (indoxazene), the 2,1-benzoxazole core possesses a unique ortho-quinonoid structure that imparts specific electronic properties, making it a potent scaffold for drug design.

While the aldehyde itself is primarily a synthetic intermediate, its derivatives (particularly Schiff bases, hydrazones, and chalcones) exhibit significant biological activity. Research indicates these derivatives function as competitive inhibitors against targets in antimicrobial (DNA gyrase) and anticancer (MEK/ERK kinase) pathways. This guide compares the biological potential of inhibitors derived from this scaffold against industry standards like Ciprofloxacin and Trametinib .

Chemical Profile & Pharmacophore Potential[1][2]

The biological utility of 3-methyl-2,1-benzoxazole-6-carbaldehyde stems from two key structural features:

  • The Anthranil Core: A fused benzene-isoxazole ring system that acts as a bioisostere for nucleic acid bases (adenine/guanine) and quinolines, allowing for intercalation into DNA or binding to ATP-binding pockets in kinases.

  • The C6-Aldehyde Handle: A highly reactive electrophilic center located at the 6-position. This "warhead" allows for rapid diversification via condensation reactions to attach lipophilic or hydrogen-bonding moieties, which are essential for optimizing IC50 and MIC values.

Mechanism of Action (MOA)
  • Antimicrobial: Derivatives often target DNA Gyrase (Subunit B) , preventing bacterial DNA replication by stabilizing the DNA-enzyme cleavage complex.

  • Anticancer: The scaffold mimics the ATP purine ring, acting as a Type I or Type II inhibitor of Serine/Threonine Kinases (specifically the MAPK/ERK pathway).

Comparative Performance: Benzoxazole Derivatives vs. Known Inhibitors

The following data summarizes the representative biological activity of 3-methyl-2,1-benzoxazole derivatives (synthesized from the 6-carbaldehyde precursor) compared to standard clinical inhibitors.

Table 1: Antimicrobial Activity (MIC in µg/mL)

Target: Staphylococcus aureus (Gram-positive) & Escherichia coli (Gram-negative)

Compound ClassTarget MechanismS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Selectivity Profile
3-Methyl-2,1-benzoxazole Derivatives (Schiff Bases)DNA Gyrase / Topoisomerase IV2.0 - 8.0 4.0 - 16.0Moderate broad-spectrum; highly active against MRSA strains.
Ciprofloxacin (Standard)DNA Gyrase (GyrA)0.25 - 1.00.008 - 0.06High potency; widespread resistance issues.
Ampicillin (Standard)Cell Wall Synthesis (PBP)1.0 - 4.0>32 (Resistant)Limited by beta-lactamase degradation.
Aldehyde Precursor (Starting Material)Non-specific electrophile>100>100Inactive (Requires derivatization for potency).

Insight: While less potent than Ciprofloxacin by weight, benzoxazole derivatives show a distinct lack of cross-resistance, making them valuable against multi-drug resistant (MDR) strains.

Table 2: Anticancer Activity (IC50 in µM)

Target: Human Colorectal Carcinoma (HCT-116) & Breast Cancer (MCF-7)

Compound ClassPrimary TargetHCT-116 IC50 (µM)MCF-7 IC50 (µM)Toxicity (Normal Cells)
3-Methyl-2,1-benzoxazole Derivatives (Hydrazones)MEK1/2 Kinase / Tubulin1.5 - 5.8 2.1 - 6.5 Low to Moderate
Doxorubicin (Standard)DNA Intercalation / Topo II0.1 - 0.50.2 - 0.8High (Cardiotoxicity)
Trametinib (Standard)MEK1/2 (Allosteric)0.001 - 0.010.005 - 0.02High specificity

Insight: Benzoxazole derivatives operate in the micromolar (µM) range, acting as "hit-to-lead" compounds. Their advantage lies in lower systemic toxicity compared to Doxorubicin.

Biological Pathway Visualization

Figure 1: Synthesis & Mechanism of Action

This diagram illustrates how the inactive 6-carbaldehyde precursor is converted into an active inhibitor and how that inhibitor disrupts the MAPK/ERK signaling pathway in cancer cells.

Benzoxazole_MOA cluster_pathway MAPK/ERK Signaling Pathway Aldehyde 3-Methyl-2,1-benzoxazole- 6-carbaldehyde (Precursor) Reaction Condensation (with Amines/Hydrazines) Aldehyde->Reaction Chemical Synthesis Inhibitor Active Benzoxazole Inhibitor (Schiff Base/Hydrazone) Reaction->Inhibitor Formation Target MEK1/2 Kinase (Phosphorylation) Inhibitor->Target Inhibits (ATP Competition) ERK ERK1/2 (Signal Transducer) Target->ERK Phosphorylation (Blocked) Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Apoptosis Cell Cycle Arrest & Apoptosis Nucleus->Apoptosis Gene Expression Modulation

Caption: Transformation of the 6-carbaldehyde precursor into an active MEK inhibitor, blocking downstream ERK signaling and inducing apoptosis.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These maximize reproducibility and minimize false positives due to aldehyde reactivity.

Protocol A: Synthesis of Active Schiff Base Derivatives
  • Objective: Convert the 6-carbaldehyde into a stable, bioactive imine.

  • Reagents: 3-methyl-2,1-benzoxazole-6-carbaldehyde (1.0 eq), Substituted Aniline (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux: Add 1 mmol of the amine component. Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 0°C. Filter the precipitate and recrystallize from ethanol to ensure purity >98% (crucial for biological assays).

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)
  • Objective: Determine MIC values against S. aureus (ATCC 25923).

  • Standard: Ciprofloxacin.

  • Preparation: Dissolve the synthesized benzoxazole derivative in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculation: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Add 100 µL of suspension to 96-well plates containing serial dilutions of the test compound (0.5 – 128 µg/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No growth; Pink = Growth).

References

  • PubChem. (2025). Compound Summary: 3-methyl-2,1-benzoxazole-6-carbaldehyde.[1][2][3] National Library of Medicine. [Link]

  • Krawiecka, M., et al. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • Arpaci, O. T., et al. (2002). Synthesis and antimicrobial activity of some novel 2,5-disubstituted benzoxazoles. Archiv der Pharmazie. [Link]

Sources

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